
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with a unique structure that includes a carboxypentanoyl group and a trimethylethan-1-aminium iodide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 5-carboxypentanoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain the quality and consistency of the product.
化学反应分析
Types of Reactions
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-((5-Carboxypentanoyl)oxy)ethoxycarbonylbenzoic acid: Shares a similar carboxypentanoyl group but differs in the rest of the structure.
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine: Contains a similar carboxypentanoyl group but is part of a peptide structure.
Uniqueness
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of a carboxypentanoyl group with a trimethylethan-1-aminium iodide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C11H22INO4 |
|---|---|
分子量 |
359.20 g/mol |
IUPAC 名称 |
2-(5-carboxypentanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H21NO4.HI/c1-12(2,3)8-9-16-11(15)7-5-4-6-10(13)14;/h4-9H2,1-3H3;1H |
InChI 键 |
VZEHQHHLNZRFSL-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCOC(=O)CCCCC(=O)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


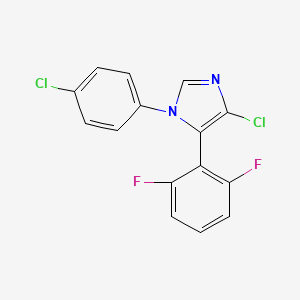
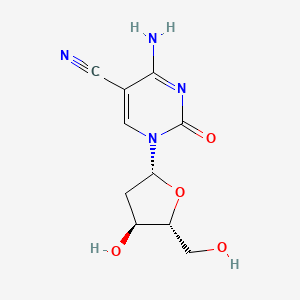
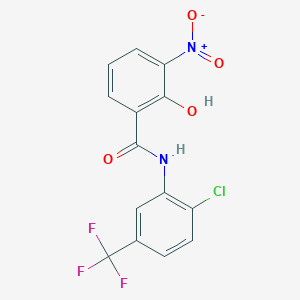
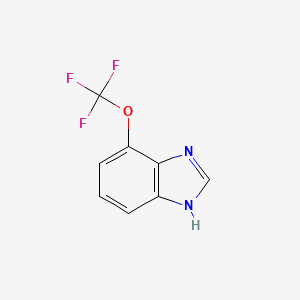
![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)
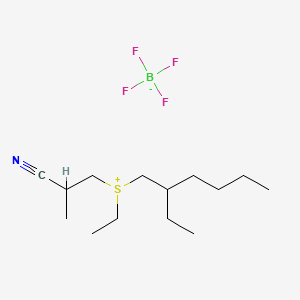
![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)





